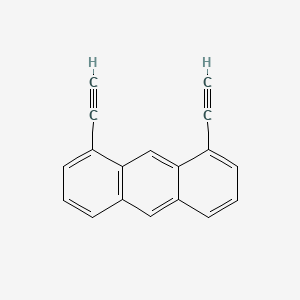
1,8-Diethynylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diethynylanthracene is an organic compound that belongs to the family of dialkynylanthracenes It is characterized by the presence of two ethynyl groups attached to the 1 and 8 positions of the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Diethynylanthracene can be synthesized through several methods. One common approach involves the deprotonation of terminal ethynyl units with n-butyllithium, followed by reaction with catechol-chloroborane, resulting in the formation of the desired compound . Another method includes the use of 2-hydroxypropyl-protecting groups, where 1,8-dialkynylanthracene photo-dimers are prepared in a head-to-head configuration by UV irradiation on a multi-gram scale . The combination of non-covalent hydrogen bonds and π–π interactions induces the formation of the syn-isomer in up to 85% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, particularly the UV irradiation method, which allows for multi-gram scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Diethynylanthracene undergoes various chemical reactions, including:
Silylation Reactions: Reaction with 1,3-dichloro-1,1,3,3-tetraalkyldisiloxanes and 1,2-dichlorotetramethyldisilane to form silaanthracenophanes.
Hydrometalation Reactions: Hydrosilylation, hydroboration, and hydroalumination reactions based on group 13 and 14 elements.
Diels-Alder Reactions: Acts as a classic diene in Diels-Alder reactions, particularly at the 9,10-positions of the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, catechol-chloroborane, 1,3-dichloro-1,1,3,3-tetraalkyldisiloxanes, and 1,2-dichlorotetramethyldisilane. Reaction conditions often involve UV irradiation, non-polar solvents, and specific temperature controls to achieve desired yields and selectivity.
Major Products Formed
Major products formed from these reactions include silaanthracenophanes, bidentate Lewis acids, and various Diels-Alder adducts, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
1,8-Diethynylanthracene has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,8-diethynylanthracene involves its ability to form stable adducts with various substrates through non-covalent interactions, such as hydrogen bonds and π–π interactions . These interactions enable the compound to act as a host for Lewis-base substrates, forming impressive networks with molecules like hydrazine . The molecular targets and pathways involved include the formation of stable (1,3)-adducts with pyrimidine and other substrates .
Comparación Con Compuestos Similares
1,8-Diethynylanthracene can be compared with other similar compounds, such as:
1,2-Diethynylbenzene: Used to prepare bidentate Lewis acids through hydrometalation reactions.
1,8-Naphthalenediyl Frameworks: Suitable for the μ(1,1)-chelation of anions.
1,8-Triptycenediyl Derivatives: Capable of forming μ(1,2)-chelates with substrates having adjacent binding sites.
The uniqueness of this compound lies in its ability to form tetradentate Lewis acids and its high selectivity in binding different substrates due to its rigid organic backbone and specific structural configuration .
Propiedades
Número CAS |
78053-58-4 |
|---|---|
Fórmula molecular |
C18H10 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
1,8-diethynylanthracene |
InChI |
InChI=1S/C18H10/c1-3-13-7-5-9-15-11-16-10-6-8-14(4-2)18(16)12-17(13)15/h1-2,5-12H |
Clave InChI |
DAVBVBBKKWZYOO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
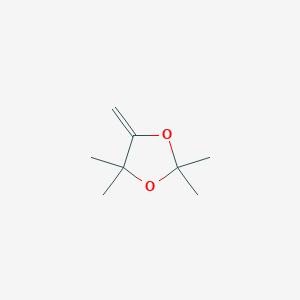
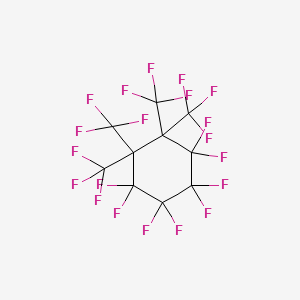
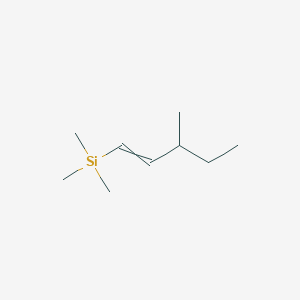
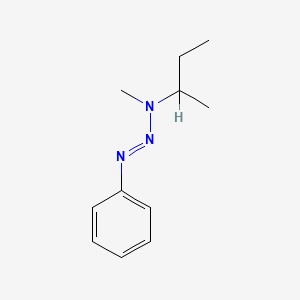
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
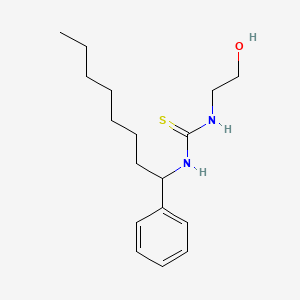
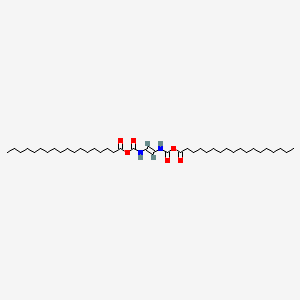

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
